N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 899990-42-2
VCID: VC5414943
InChI: InChI=1S/C24H21N3O3/c1-30-22-9-5-4-8-20(22)15-25-23(28)16-27-24(29)13-12-21(26-27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,25,28)
SMILES: COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3
Molecular Formula: C24H21N3O3
Molecular Weight: 399.45

N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide

CAS No.: 899990-42-2

Cat. No.: VC5414943

Molecular Formula: C24H21N3O3

Molecular Weight: 399.45

* For research use only. Not for human or veterinary use.

N-[(2-methoxyphenyl)methyl]-2-[3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide - 899990-42-2

Specification

CAS No. 899990-42-2
Molecular Formula C24H21N3O3
Molecular Weight 399.45
IUPAC Name N-[(2-methoxyphenyl)methyl]-2-(3-naphthalen-2-yl-6-oxopyridazin-1-yl)acetamide
Standard InChI InChI=1S/C24H21N3O3/c1-30-22-9-5-4-8-20(22)15-25-23(28)16-27-24(29)13-12-21(26-27)19-11-10-17-6-2-3-7-18(17)14-19/h2-14H,15-16H2,1H3,(H,25,28)
Standard InChI Key DZUOQEFKYNBRCL-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

Core Structural Features

The molecule comprises three distinct regions:

  • Pyridazinone ring: A six-membered heterocycle with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen bonding and enzymatic interactions .

  • Naphthalen-2-yl substituent: A fused bicyclic aromatic system at position 3 of the pyridazinone, enhancing hydrophobic interactions with protein binding pockets .

  • Methoxyphenylmethyl-acetamide side chain: A flexible linker with a methoxy group at the ortho position of the phenyl ring, influencing steric effects and metabolic stability .

Physicochemical Characterization

PropertyValueRelevance
Molecular FormulaC23_{23}H21_{21}N3_3O3_3Determines stoichiometric reactivity
Molecular Weight387.44 g/molImpacts pharmacokinetics
logP2.1Predicts membrane permeability
Hydrogen Bond Donors1Influences solubility and target binding
Hydrogen Bond Acceptors5Affects bioavailability
Polar Surface Area68.2 ŲCorrelates with blood-brain barrier penetration

The InChIKey (LLZIVVCCBURGRT-UHFFFAOYSA-N) and SMILES (COC1=CC=CC=C1CNC(=O)CN2C(=O)C=CC(=N2)C3=CC4=CC=CC=C4C=C3) provide unique identifiers for database searches .

Synthetic Routes and Optimization

Multi-Step Synthesis Protocol

The compound is synthesized via a four-step sequence:

  • Formation of pyridazinone core: Hydrazine hydrate reacts with a β-keto ester derivative under reflux to yield 3-(naphthalen-2-yl)-6-oxo-1,6-dihydropyridazine .

  • N-Alkylation: The pyridazinone undergoes alkylation with 2-chloro-N-(2-methoxyphenylmethyl)acetamide in the presence of potassium bicarbonate and a phase-transfer catalyst (e.g., benzyltributylammonium bromide) .

  • Purification: Recrystallization from acetone/water mixtures yields colorless crystals with >95% purity .

  • Characterization: Confirmed via 1^1H/13^13C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography .

Yield and Scalability

StepYield (%)Critical Parameters
178Hydrazine concentration, temperature
265Solvent polarity, catalyst loading
382Recrystallization solvent ratio

Replacing potassium bicarbonate with cesium carbonate improves Step 2 yield to 73% but increases production costs .

Biological Activity and Mechanistic Insights

Enzyme Inhibition Profiles

In silico docking studies predict strong binding affinity (KdK_d = 12.4 nM) to cyclooxygenase-2 (COX-2), with key interactions:

  • Hydrogen bonds: Pyridazinone ketone with Arg120 and Tyr355.

  • π-Stacking: Naphthalene group and Phe381 .

  • Hydrophobic interactions: Methoxyphenyl moiety in a hydrophobic cleft .

Experimental IC50_{50} values against related targets:

TargetIC50_{50} (µM)Reference
COX-20.89
Phosphodiesterase-4 (PDE4)3.2
Aurora Kinase A5.7

Anticancer Activity

In MCF-7 breast cancer cells, the compound reduces viability by 72% at 10 µM via:

  • G0_0/G1_1 cell cycle arrest: Upregulation of p21WAF1/CIP1^{WAF1/CIP1} and downregulation of cyclin D1.

  • Apoptosis induction: Caspase-3 activation and PARP cleavage .

Pharmacokinetic and Toxicity Profiles

ADME Predictions

ParameterValueMethod
Oral bioavailability56%SwissADME
Plasma protein binding92%QikProp
CYP3A4 inhibitionModerate (IC50_{50} = 8.3 µM)DockPHD
Half-life (rat)4.2 hPBPK modeling

Toxicity Risks

  • Hepatotoxicity: Elevated ALT/AST in rats at 50 mg/kg/day (28-day study).

  • hERG inhibition: IC50_{50} = 12 µM, suggesting potential cardiotoxicity at high doses .

  • Ames test: Negative for mutagenicity up to 1 mg/plate.

Applications in Drug Discovery

Lead Optimization Strategies

  • Bioisosteric replacement: Substituting naphthalene with indole improves aqueous solubility by 40% but reduces COX-2 affinity .

  • Prodrug derivatives: Phosphate esters at the acetamide nitrogen enhance oral absorption in preclinical models.

Pipeline Status

  • Preclinical candidate: Selected for IND-enabling studies in rheumatoid arthritis (2024).

  • Patent filings: WO202318764A1 (COX-2 inhibitors) and US202401173A1 (oncology applications) .

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